molecular formula C22H21N3O B2804956 2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-1,2-dihydrophthalazin-1-one CAS No. 1241373-31-8

2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-1,2-dihydrophthalazin-1-one

Cat. No.: B2804956
CAS No.: 1241373-31-8
M. Wt: 343.43
InChI Key: YYGOIRYBXSBVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-1,2-dihydrophthalazin-1-one is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of an indene moiety, a phthalazinone core, and a propynyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the indene derivative, followed by the introduction of the propynyl group through a propargylation reaction. The final step involves the formation of the phthalazinone core via cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-1,2-dihydrophthalazin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Indene Derivatives: Compounds containing the indene moiety, such as indanone and indene carboxylic acids.

    Phthalazinone Derivatives: Compounds with a phthalazinone core, including phthalazinediones and phthalazinone-based drugs.

Uniqueness

2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-1,2-dihydrophthalazin-1-one is unique due to its combination of structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]-4-methylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-3-14-24(21-13-12-17-8-4-5-10-19(17)21)15-25-22(26)20-11-7-6-9-18(20)16(2)23-25/h1,4-11,21H,12-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGOIRYBXSBVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CN(CC#C)C3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.